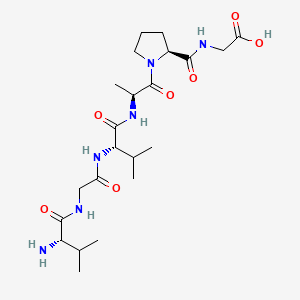

缬氨酸-甘氨酸-缬氨酸-丙氨酸-脯氨酸-甘氨酸

描述

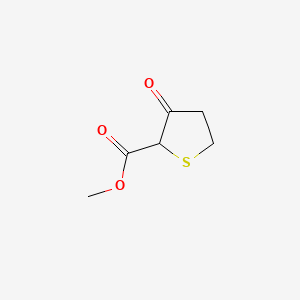

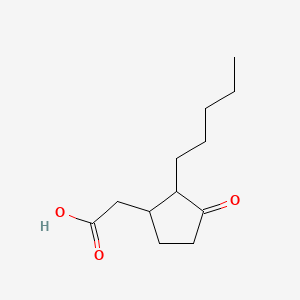

Val-Gly-Val-Ala-Pro-Gly, also known as Val-Gly-Val-Ala-Pro-Gly, is a useful research compound. Its molecular formula is C22H38N6O7 and its molecular weight is 498.6 g/mol. The purity is usually 95%.

The exact mass of the compound Val-Gly-Val-Ala-Pro-Gly is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Val-Gly-Val-Ala-Pro-Gly suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Val-Gly-Val-Ala-Pro-Gly including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

细胞粘附和组织工程

肽序列缬氨酸-甘氨酸-缬氨酸-丙氨酸-脯氨酸-甘氨酸 (VGVAPG) 已被证明可用作平滑肌细胞的生物特异性细胞粘附配体。 通过将该肽序列嫁接到水凝胶材料中,研究人员能够增强平滑肌细胞的粘附和铺展,这对组织工程应用至关重要 .

伤口愈合中的趋化性

VGVAPG 以其趋化活性而闻名,这意味着它可以吸引成纤维细胞和单核细胞到损伤部位。 这种特性有利于伤口愈合过程,因为它促进这些细胞迁移到伤口部位,从而帮助组织修复和再生 .

弹性蛋白受体相互作用

这种六肽充当弹性蛋白受体的识别序列。 VGVAPG 与弹性蛋白受体之间的相互作用在各种生理过程中具有重要意义,包括血管重塑和组织弹性的维持 .

血管生成

VGVAPG 作用于血管平滑肌细胞,释放基质金属蛋白酶 1(胶原酶),这可能会诱导血管生成——新血管的形成。 这种应用与心血管研究和旨在改善受损组织血液供应的疗法特别相关 .

抗衰老和护肤

在化妆品行业,VGVAPG 因其对皮肤的潜在抗衰老作用而被使用。 它可能有助于刺激皮肤修复机制,改善弹性,并减少皱纹的出现 .

药物递送系统

由于其与细胞受体的特定相互作用,VGVAPG 可以被整合到药物递送系统中,以靶向特定的细胞类型或组织,从而提高治疗剂的疗效 .

作用机制

Target of Action

The primary targets of the compound Val-Gly-Val-Ala-Pro-Gly, also known as 04V1QPJ5TW, are fibroblasts and monocytes . These cell types play crucial roles in the body’s immune response and wound healing processes. Fibroblasts are responsible for producing the extracellular matrix and collagen, which are essential for tissue repair. Monocytes, on the other hand, are a type of white blood cell that can differentiate into macrophages and dendritic cells to combat infections .

Mode of Action

Val-Gly-Val-Ala-Pro-Gly interacts with its targets by acting as a chemotactic agent . This means that it can induce directed cell movement, guiding fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . The compound achieves this by binding to specific receptors on the surface of these cells, triggering a series of intracellular events that lead to cell movement .

Biochemical Pathways

The chemotactic activity of Val-Gly-Val-Ala-Pro-Gly affects several biochemical pathways. It stimulates the release of matrix metalloproteinase 1 (collagenase) from vascular smooth muscle cells . This enzyme is involved in the breakdown of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling . The compound may also induce angiogenesis, the formation of new blood vessels, which is essential for wound healing and tissue regeneration .

Result of Action

The result of Val-Gly-Val-Ala-Pro-Gly’s action is the directed movement of fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . This can lead to enhanced wound healing and tissue repair, as these cells play crucial roles in these processes .

生化分析

Biochemical Properties

Val-Gly-Val-Ala-Pro-Gly is known for its chemotactic properties, particularly in attracting fibroblasts and monocytes . This peptide sequence interacts with various biomolecules, including elastin and tropoelastin, contributing to the structural integrity and function of connective tissues. The interaction between Val-Gly-Val-Ala-Pro-Gly and elastin is mediated by specific binding sites, which facilitate the assembly and cross-linking of elastin fibers. Additionally, Val-Gly-Val-Ala-Pro-Gly can interact with cell surface receptors, influencing cell adhesion and migration.

Cellular Effects

Val-Gly-Val-Ala-Pro-Gly has significant effects on various cell types and cellular processes. It has been shown to promote the adhesion and migration of fibroblasts and smooth muscle cells . This peptide sequence influences cell signaling pathways, including those involved in cell proliferation and differentiation. Val-Gly-Val-Ala-Pro-Gly can also modulate gene expression, leading to changes in the production of extracellular matrix components and other proteins involved in tissue remodeling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Val-Gly-Val-Ala-Pro-Gly can change over time due to its stability and degradation. Studies have shown that this peptide sequence remains stable under physiological conditions, allowing it to exert its effects over extended periods . Long-term exposure to Val-Gly-Val-Ala-Pro-Gly can lead to changes in cellular function, including alterations in cell proliferation and extracellular matrix production. These temporal effects are important for understanding the potential therapeutic applications of Val-Gly-Val-Ala-Pro-Gly in tissue engineering and regenerative medicine.

Dosage Effects in Animal Models

The effects of Val-Gly-Val-Ala-Pro-Gly vary with different dosages in animal models. At low doses, this peptide sequence can promote cell adhesion and migration, enhancing tissue repair and regeneration. At high doses, Val-Gly-Val-Ala-Pro-Gly may exhibit toxic or adverse effects, including inflammation and tissue damage . Understanding the dosage-dependent effects of Val-Gly-Val-Ala-Pro-Gly is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Metabolic Pathways

Val-Gly-Val-Ala-Pro-Gly is involved in various metabolic pathways, including those related to extracellular matrix synthesis and degradation. This peptide sequence interacts with enzymes such as elastase and matrix metalloproteinases, which regulate the turnover of elastin and other extracellular matrix components . Val-Gly-Val-Ala-Pro-Gly can also influence metabolic flux and metabolite levels, contributing to its effects on tissue remodeling and repair.

Transport and Distribution

Within cells and tissues, Val-Gly-Val-Ala-Pro-Gly is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Val-Gly-Val-Ala-Pro-Gly in areas of tissue remodeling and repair. The peptide sequence can also be internalized by cells through receptor-mediated endocytosis, allowing it to exert its effects on intracellular signaling pathways and gene expression .

Subcellular Localization

Val-Gly-Val-Ala-Pro-Gly exhibits specific subcellular localization, which is essential for its activity and function. This peptide sequence can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, Val-Gly-Val-Ala-Pro-Gly may localize to the extracellular matrix, where it interacts with elastin and other matrix components. Additionally, Val-Gly-Val-Ala-Pro-Gly can be found in the cytoplasm and nucleus, where it influences intracellular signaling and gene expression .

属性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-USJZOSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918909 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92899-39-3 | |

| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。